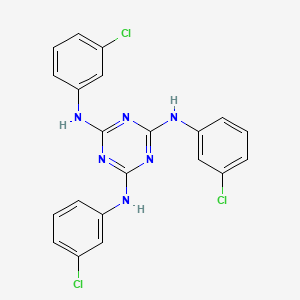![molecular formula C47H81NO4 B14949191 (5E)-1-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949191.png)
(5E)-1-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE is a complex organic compound characterized by its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE typically involves esterification reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the octadecanoyloxy group through esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
[(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted naphthalene derivatives
科学的研究の応用
[(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with cellular components and its effects on biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a bioactive compound in pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of [(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-STEAROYL-2-OLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE: Another similar compound, which also features long-chain fatty acid esters and is used in various biochemical applications.
Uniqueness
[(1E)-5-METHYL-6-(OCTADECANOYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO OCTADECANOATE is unique due to its specific naphthalene-based structure and the presence of multiple octadecanoyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in scientific research and industry.
特性
分子式 |
C47H81NO4 |
|---|---|
分子量 |
724.1 g/mol |
IUPAC名 |
[(5E)-1-methyl-5-octadecanoyloxyimino-7,8-dihydro-6H-naphthalen-2-yl] octadecanoate |
InChI |
InChI=1S/C47H81NO4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37-46(49)51-45-40-39-43-42(41(45)3)35-34-36-44(43)48-52-47(50)38-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39-40H,4-38H2,1-3H3/b48-44+ |
InChIキー |
GBHJFNBZPAOGBU-OLJFJFLZSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C2=C(C=C1)/C(=N/OC(=O)CCCCCCCCCCCCCCCCC)/CCC2)C |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C2=C(C=C1)C(=NOC(=O)CCCCCCCCCCCCCCCCC)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B14949130.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14949133.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
![N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949139.png)
![{[(1,2,2,6,6-Pentamethylpiperidin-4-ylidene)amino]oxy}(phenyl)methanone](/img/structure/B14949145.png)
![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)

![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B14949180.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
